molecular formula C13H20N4O4S B12724808 Thymidine, 3'-deoxy-3'-(((ethylamino)thioxomethyl)amino)- CAS No. 132149-33-8

Thymidine, 3'-deoxy-3'-(((ethylamino)thioxomethyl)amino)-

Cat. No.: B12724808
CAS No.: 132149-33-8
M. Wt: 328.39 g/mol
InChI Key: AHRZLVDYALXRHX-IVZWLZJFSA-N
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Description

Thymidine, 3’-deoxy-3’-(((ethylamino)thioxomethyl)amino)- is a modified nucleoside analog. This compound is structurally related to thymidine, a naturally occurring nucleoside that is a component of DNA. The modification involves the substitution of the 3’-hydroxyl group with an ethylamino-thioxomethyl group, which can significantly alter its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thymidine, 3’-deoxy-3’-(((ethylamino)thioxomethyl)amino)- typically involves multiple steps. One common approach is to start with thymidine and introduce the 3’-deoxy modification through a series of chemical reactions. The ethylamino-thioxomethyl group is then added using specific reagents and conditions. For example, the synthesis might involve the use of protecting groups to shield reactive sites on the thymidine molecule, followed by selective deprotection and functional group transformation steps .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) would be used to monitor the synthesis and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Thymidine, 3’-deoxy-3’-(((ethylamino)thioxomethyl)amino)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxomethyl group can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Thymidine, 3’-deoxy-3’-(((ethylamino)thioxomethyl)amino)- has several scientific research applications:

Mechanism of Action

The mechanism of action of thymidine, 3’-deoxy-3’-(((ethylamino)thioxomethyl)amino)- involves its incorporation into DNA, where it can disrupt normal DNA replication and repair processes. The ethylamino-thioxomethyl group can interfere with the activity of DNA polymerases and other enzymes involved in DNA metabolism. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thymidine, 3’-deoxy-3’-(((ethylamino)thioxomethyl)amino)- is unique due to the specific combination of modifications at the 3’ position. This gives it distinct chemical and biological properties compared to other nucleoside analogs. For example, the ethylamino-thioxomethyl group can enhance its ability to inhibit DNA polymerases and other enzymes, making it a valuable tool for research and therapeutic applications .

Properties

CAS No.

132149-33-8

Molecular Formula

C13H20N4O4S

Molecular Weight

328.39 g/mol

IUPAC Name

1-ethyl-3-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]thiourea

InChI

InChI=1S/C13H20N4O4S/c1-3-14-12(22)15-8-4-10(21-9(8)6-18)17-5-7(2)11(19)16-13(17)20/h5,8-10,18H,3-4,6H2,1-2H3,(H2,14,15,22)(H,16,19,20)/t8-,9+,10+/m0/s1

InChI Key

AHRZLVDYALXRHX-IVZWLZJFSA-N

Isomeric SMILES

CCNC(=S)N[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)C

Canonical SMILES

CCNC(=S)NC1CC(OC1CO)N2C=C(C(=O)NC2=O)C

Origin of Product

United States

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